(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide
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Overview
Description
The compound “(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a bromophenyl group, a butan-2-yl group, and a cyanoprop-2-enamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms . The bromophenyl group consists of a phenyl ring (a six-membered carbon ring) with a bromine atom attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction . The pyrazole ring might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and could affect its solubility .Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound has been utilized as a precursor in the synthesis of new thio-substituted ethyl nicotinate derivatives, leading to the formation of thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. These compounds have been evaluated for their antimicrobial activities, showcasing its potential in contributing to the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Heterocyclic Syntheses
Research has also focused on the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, demonstrating the compound's versatility in creating new chemical entities with potential biological activities. This work underscores the compound's role in facilitating the exploration of chemical space for new functional materials and bioactive molecules (Zhu et al., 2014).
Structural and Interaction Studies
The compound and its derivatives have been subject to structural characterization, including X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies provide deep insights into the intermolecular interactions and the structural basis of its reactivity and potential applications in material science and molecular engineering (Saeed et al., 2020).
Cytotoxicity and Biological Evaluation
It has been a starting point for the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting its potential as a scaffold for developing anticancer agents (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O/c1-3-11(2)21-17(23)13(9-19)8-14-10-20-22-16(14)12-4-6-15(18)7-5-12/h4-8,10-11H,3H2,1-2H3,(H,20,22)(H,21,23)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVURYBPRLJHGPW-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=CC1=C(NN=C1)C2=CC=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C(=C\C1=C(NN=C1)C2=CC=C(C=C2)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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